Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Overview
Description
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . It is primarily used in proteomics research and is known for its solubility in chloroform, dichloromethane, DMF, and methanol . The compound is a white solid with a melting point of 68°C .
Preparation Methods
The synthesis of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate can be compared with similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of pyridyl groups.
Ethyl 2-oxo-4-phenylbutanoate: Contains a phenyl group and a different carbon chain length.
Ethyl 4-oxo-4-phenylbutanoate: Another structurally related compound with a phenyl group.
The uniqueness of this compound lies in its dual pyridyl groups, which confer specific chemical properties and reactivity patterns that are distinct from its analogs.
Properties
IUPAC Name |
ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJHIINHYHDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572527 | |
Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200571-38-6 | |
Record name | Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200571-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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